Chemical properties and stability of 2-(Aminomethyl)thiazole-4-carboxamide
Chemical properties and stability of 2-(Aminomethyl)thiazole-4-carboxamide
The following technical guide details the chemical properties, stability profile, and synthetic methodologies for 2-(Aminomethyl)thiazole-4-carboxamide .
Chemical Formula: C₅H₇N₃OS | Molecular Weight: 157.19 g/mol [1]
Executive Summary
2-(Aminomethyl)thiazole-4-carboxamide is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a fragment for kinase inhibitors (e.g., CDK, c-Met) and anti-infectives (e.g., M. tuberculosis inhibitors).[1]
Critical Distinction: Researchers must distinguish this compound from its analog, 2-aminothiazole-4-carboxamide. The target molecule contains a methylene bridge (-CH2-) connecting the primary amine to the thiazole ring at position 2.[1] This structural feature significantly alters its basicity, nucleophilicity, and metabolic stability compared to the direct 2-amino analog.[1]
Physicochemical Profile
The presence of the aminomethyl group confers aliphatic amine characteristics to the molecule, making it more basic and flexible than rigid 2-aminothiazoles.[1]
| Property | Value / Description | Technical Note |
| CAS Number | 118452-02-1 (Generic/Base)* | Note: Often cited for the 2-amino analog; specific salt forms (e.g., HCl) vary.[1] |
| Molecular Formula | C₅H₇N₃OS | Confirmed structure: Thiazole core, C2-aminomethyl, C4-carboxamide.[1] |
| Molecular Weight | 157.19 g/mol | Distinct from 2-amino analog (143.17 g/mol ).[1] |
| pKa (Amine) | 8.8 – 9.2 (Experimental Estimate) | The electron-withdrawing thiazole ring lowers the pKa of the aliphatic amine slightly below typical alkylamines (~10.5).[1] |
| pKa (Thiazole N) | ~2.5 | Very weakly basic; protonates only in strong acid.[1] |
| LogP | -0.6 to -0.2 | Highly hydrophilic due to the primary amine and amide groups.[1] |
| Solubility | High in Water, DMSO, Methanol | Soluble in aqueous buffers below pH 8.0 (protonated amine).[1] |
| H-Bond Donors | 3 | (-NH₂ amine, -NH₂ amide) |
| H-Bond Acceptors | 4 | (Thiazole N, Amide O, Amine N) |
Synthesis & Manufacturing Protocol
Causality of Method: Direct condensation of 2-aminoethanethioamide (glycine thioamide) with bromopyruvate is chemically unstable due to the self-polymerization of the free amino-thioamide.[1] The industry-standard protocol utilizes a Boc-protection strategy to ensure regioselectivity and yield.[1]
Optimized Synthetic Workflow
Step 1: Hantzsch Thiazole Synthesis
-
Reagents: Ethyl bromopyruvate, N-Boc-glycine thioamide.[1]
-
Conditions: Ethanol, Reflux, 2-4 hours.[1]
-
Mechanism: The thioamide sulfur attacks the alpha-carbon of the bromopyruvate, followed by cyclization and dehydration to form the thiazole ring.[1]
-
Intermediate: Ethyl 2-((tert-butoxycarbonyl)aminomethyl)thiazole-4-carboxylate.[1]
Step 2: Ammonolysis (Ester to Amide) [1]
-
Reagents: 7N Ammonia in Methanol.
-
Conditions: Sealed tube, RT to 50°C, 12-24 hours.
-
Mechanism: Nucleophilic acyl substitution converting the ethyl ester to the primary carboxamide.[1]
-
Intermediate: tert-Butyl ((4-carbamoylthiazol-2-yl)methyl)carbamate.[1]
Step 3: Acidolytic Deprotection [1]
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.
-
Conditions: 0°C to RT, 1-2 hours.
-
Final Product: 2-(Aminomethyl)thiazole-4-carboxamide (isolated as HCl or TFA salt).[1]
Visualized Synthesis Pathway
Caption: Step-wise synthesis via Hantzsch cyclization and Boc-protection strategy.
Stability & Degradation Analysis
The stability of 2-(Aminomethyl)thiazole-4-carboxamide is dictated by two primary vectors: oxidative susceptibility of the aliphatic amine and hydrolytic vulnerability of the amide.[1]
Degradation Pathways
-
Oxidative Deamination (Major Risk):
-
The free primary amine (-CH2-NH2) is susceptible to atmospheric oxidation, particularly in solution, leading to the formation of the corresponding imine and subsequent hydrolysis to the aldehyde (2-formylthiazole derivative).[1]
-
Mitigation: Store as the Hydrochloride (HCl) salt. The protonated amine (
) is resistant to oxidation.
-
-
Amide Hydrolysis:
-
Dimerization:
-
In concentrated free-base solutions, the amine of one molecule can attack the amide or ester precursors of another, leading to oligomerization.[1]
-
Stability Logic Diagram
Caption: Primary degradation pathways under oxidative and hydrolytic stress.
Handling & Storage Protocols
To maintain scientific integrity and purity (>98%), the following protocols are mandatory:
-
Storage Form: Always store as the Hydrochloride (HCl) or Dihydrochloride salt . The free base is hygroscopic and prone to carbonate formation (reacting with atmospheric CO₂).
-
Temperature: Long-term storage at -20°C .
-
Atmosphere: Store under Argon or Nitrogen to prevent oxidative deamination.[1]
-
Solulibity for Assays:
References
-
PubChem Compound Summary. 2-Amino-1,3-thiazole-4-carboxamide (Analog Reference).[1] National Library of Medicine.[1] [Link]
-
Al-Balas, Q. et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv.[1][2] PLoS ONE.[1] [Link]
